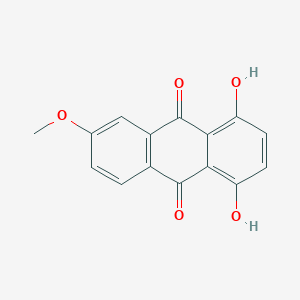
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dihydroxy-6-methoxy-9,10-anthraquinone , is a naturally occurring anthraquinone derivative. Its chemical formula is C₁₅H₁₀O₅ , and its molecular weight is approximately 270.24 g/mol. This compound features a fused anthracene ring system with hydroxyl and methoxy substituents at specific positions .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 1,4-dihydroxy-6-methoxyanthracene-9,10-dione. One common method involves the oxidation of 1,4,6-trihydroxyanthraquinone using reagents like iodine or nitric acid. The reaction proceeds as follows:
1,4,6-trihydroxyanthraquinoneoxidationthis compound
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient oxidation processes to yield the desired anthraquinone.
Analyse Chemischer Reaktionen
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione undergoes various chemical reactions:
Oxidation: It can be further oxidized to form other anthraquinones.
Reduction: Reduction reactions yield dihydroxyanthracenes.
Substitution: Substituents can be introduced at different positions on the anthracene ring.
Common reagents include iodine, nitric acid, and reducing agents. The major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in diverse fields:
Chemistry: Used as a precursor for synthesizing other anthraquinones.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its role in cancer therapy and as an anti-inflammatory agent.
Industry: Employed in dye synthesis and as a colorant.
Wirkmechanismus
The exact mechanism by which 1,4-dihydroxy-6-methoxyanthracene-9,10-dione exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione stands out due to its unique combination of hydroxyl and methoxy groups. Similar compounds include other anthraquinones like 5,8-dihydroxy-1,4-naphthoquinone .
Eigenschaften
CAS-Nummer |
72473-66-6 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
1,4-dihydroxy-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3 |
InChI-Schlüssel |
ASDLWPFNKGHQKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


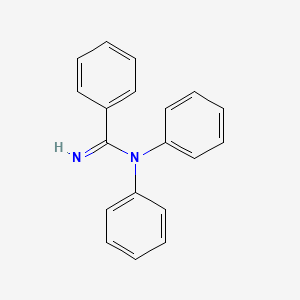

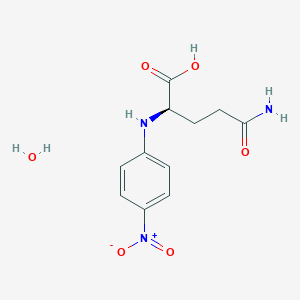


![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
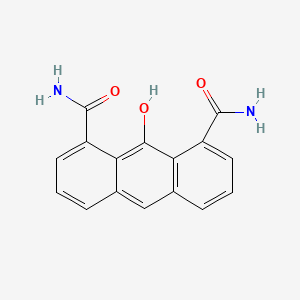
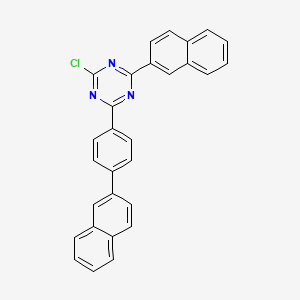
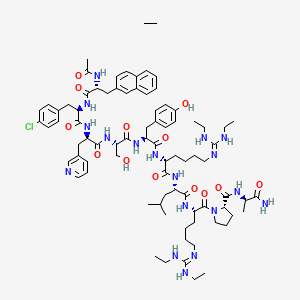

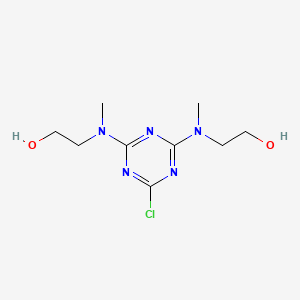

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
